![molecular formula C28H15FN2O3 B2773952 4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 866136-03-0](/img/structure/B2773952.png)
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C28H15FN2O3 and its molecular weight is 446.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifibrotic Applications
Research into novel pirfenidone analogs, including compounds with pyridine carbonitrile structures, has shown significant promise in antifibrotic activity. These compounds, including 2-pyridones and fused pyridones, have been synthesized and evaluated for their potential in treating fibrotic diseases. Among these, certain derivatives exhibited potent antifibrotic activity without adverse effects on liver and kidney functions, underscoring their therapeutic potential (Ismail & Noaman, 2005).
Antimicrobial and Antifungal Agents
Synthetic efforts have led to the creation of new pyridine and fused pyridine derivatives with potent antimicrobial and antifungal properties. These compounds, synthesized from intermediates like 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, have been structurally characterized and tested against various microbial strains. Their activity suggests the utility of pyridine carbonitriles in developing new antimicrobial agents (Al-Omran, El-Khair, & Mohareb, 2002).
Molecular Docking and Inhibitor Development
Crystal structure determination and molecular docking studies have been conducted on pyridine derivatives, showcasing their potential as inhibitors of specific enzymes. For example, compounds such as 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile have been elucidated and analyzed for their interactions with proteins like Nicotinamidephosphoribosyltransferase (NAMPT). These studies provide insights into the design of new inhibitors for therapeutic applications (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
Conducting Polymer and Electrochromic Material Development
Compounds with pyrrole and pyridine moieties have been used to enhance the electrochromic properties of conducting polymers through copolymerization. Research in this area focuses on synthesizing copolymers that exhibit multiple color states, contributing to advancements in electrochromic devices and materials science (Türkarslan, Ak, Tanyeli, Akhmedov, & Toppare, 2007).
Antioxidant Activity of Heterocyclic Compounds
The synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has revealed significant antioxidant activities. These studies aim to uncover new antioxidant agents by exploring the chemical space around pyridine carbonitriles and related structures (Salem, Farhat, Errayes, & Madkour, 2015).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15FN2O3/c29-18-9-5-16(6-10-18)7-11-22-21(14-30)25(17-8-12-23-24(13-17)34-15-33-23)26-27(31-22)19-3-1-2-4-20(19)28(26)32/h1-13H,15H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNYXZIJQGOTF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)F)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)F)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)
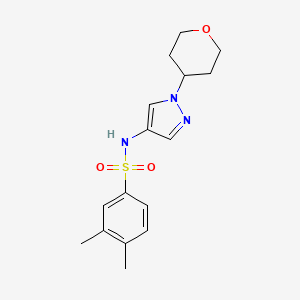
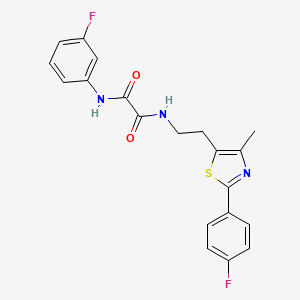

![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)
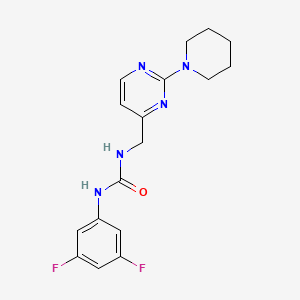
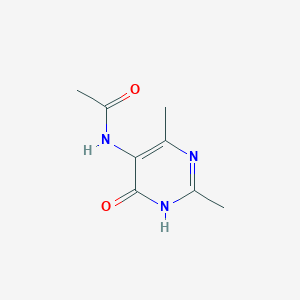
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2773884.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773885.png)
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
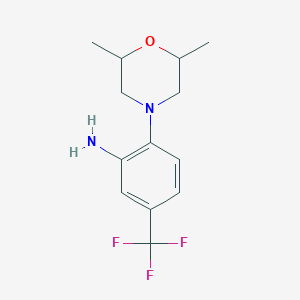
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)